6-Amino-N-butyl-9H-purine-9-carboxamide
Overview
Description
6-Amino-N-butyl-9H-purine-9-carboxamide is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which are significant in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-N-butyl-9H-purine-9-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Amination: The 6-chloropurine undergoes an amination reaction to introduce the amino group at the 6-position. This can be achieved using ammonia or an amine under suitable conditions.
N-Butylation: The next step involves the introduction of the N-butyl group. This can be done through an alkylation reaction using butyl halides in the presence of a base.
Carboxamide Formation: Finally, the carboxamide group is introduced at the 9-position. This can be achieved through a reaction with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nucleophiles, and bases are typically employed in substitution reactions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Various functionalized purine derivatives.
Scientific Research Applications
6-Amino-N-butyl-9H-purine-9-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Amino-N-butyl-9H-purine-9-carboxamide involves its interaction with biological macromolecules. It can bind to nucleic acids, influencing DNA and RNA synthesis. Additionally, it may interact with enzymes involved in purine metabolism, thereby affecting cellular processes.
Molecular Targets and Pathways:
Nucleic Acids: The compound can intercalate into DNA or RNA, affecting their structure and function.
Enzymes: It may inhibit or activate enzymes involved in purine biosynthesis and degradation.
Comparison with Similar Compounds
6-Amino-9H-purine-9-carboxamide: Lacks the N-butyl group, which may affect its biological activity.
6-Amino-N-methyl-9H-purine-9-carboxamide: Contains a methyl group instead of a butyl group, leading to different physicochemical properties.
6-Chloro-N-butyl-9H-purine-9-carboxamide: Contains a chlorine atom instead of an amino group, which can significantly alter its reactivity and applications.
Uniqueness: 6-Amino-N-butyl-9H-purine-9-carboxamide is unique due to the presence of both the amino and butyl groups, which confer specific chemical and biological properties. These modifications can enhance its solubility, stability, and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
6-amino-N-butylpurine-9-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O/c1-2-3-4-12-10(17)16-6-15-7-8(11)13-5-14-9(7)16/h5-6H,2-4H2,1H3,(H,12,17)(H2,11,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWYKRHFKWXHSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1C=NC2=C(N=CN=C21)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704446 | |
Record name | 6-Amino-N-butyl-9H-purine-9-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64442-32-6 | |
Record name | 6-Amino-N-butyl-9H-purine-9-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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